AZD2423

Description

Overview of AZD2423 as a Chemical Entity in Drug Discovery Research

AZD2423 is a chemical compound that has been investigated in the context of drug discovery research, primarily as a modulator of chemokine receptors. It is characterized as a potent, selective, orally bioavailable, and non-competitive negative allosteric modulator of the chemokine receptor CCR2. irdirc.orgmedchemexpress.com As a small molecule, AZD2423's chemical structure and properties are central to its interaction with its biological target. nih.govuni.lu Its development reflects efforts to identify compounds that can interfere with specific signaling pathways mediated by chemokine receptors. rsc.org

Historical Context of Chemokine Receptor Antagonism Research

Research into chemokine receptor antagonism has a history rooted in the understanding of inflammatory mechanisms and immune cell trafficking. Chemokines, as chemotactic cytokines, play an essential role in regulating the movement and activation of immune cells. nih.govnih.gov The discovery of chemokine receptors, which are predominantly G protein-coupled receptors (GPCRs), in the early 1990s, highlighted their importance as mediators of these processes. nih.gov The implication of chemokines and their receptors in various inflammatory diseases and host defense mechanisms spurred intensive efforts to develop antagonists targeting these receptors. nih.govnih.govannualreviews.org Early work, such as the serendipitous discovery that a modified form of CCL5 could act as a CCR1 antagonist, paved the way for dedicated research into chemokine receptor antagonism. nih.gov The field has since explored various strategies, including targeting orthosteric and allosteric binding sites on these receptors. rsc.orgportlandpress.com

Significance of Chemokine (C-C motif) Receptor 2 (CCR2) as a Biological Target

Chemokine (C-C motif) Receptor 2 (CCR2) is a significant biological target due to its crucial role in mediating the migration of monocytes and other immune cells to sites of inflammation. irdirc.orgaai.orgacs.orgmdpi.com CCR2 is a receptor for several monocyte chemoattractant proteins (MCPs), including MCP-1 (CCL2), CCL8, CCL7, and CCL13. irdirc.orgnih.gov Activation of CCR2 by its ligands, particularly CCL2, triggers signaling pathways that govern immune cell recruitment, differentiation, and survival. mdpi.com Given that the infiltration of monocytes and subsequent differentiation into macrophages are key events in the pathogenesis of numerous inflammatory and immune-related diseases, including autoimmune disorders, cardiovascular diseases, and neuropathic pain, CCR2 has been identified as a promising therapeutic target for immune suppression and modulating inflammatory responses. irdirc.orgaai.orgacs.orgmdpi.comnih.gov

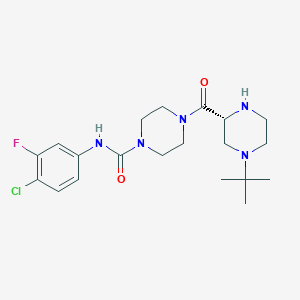

Structure

3D Structure

Properties

IUPAC Name |

4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWQVWAIVQXPJY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1CCN[C@H](C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229603-37-5 | |

| Record name | AZD-2423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229603375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-2423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W47471992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interaction Dynamics of Azd2423

Characterization of CCR2 Antagonism by AZD2423

The antagonistic properties of AZD2423 are defined by its unique mode of binding to the CCR2 receptor, which classifies it as a non-competitive, negative allosteric modulator.

Non-competitive Allosteric Modulation of CCR2

AZD2423 functions as a non-competitive allosteric modulator of CCR2. medchemexpress.com This mechanism involves the compound binding to a topographically distinct site on the receptor, known as an allosteric site, rather than the orthosteric site where endogenous chemokine ligands bind. escholarship.org By binding to this separate pocket, AZD2423 induces a conformational change in the receptor. This change alters the receptor's three-dimensional structure, making it less receptive to activation by its natural ligands. escholarship.org A key feature of non-competitive antagonism is that its inhibitory effect cannot be surmounted by increasing the concentration of the endogenous agonist, as the antagonist does not compete for the same binding site.

Negative Allosteric Modulator (NAM) Profile

As a negative allosteric modulator (NAM), AZD2423's binding to CCR2 reduces the receptor's efficacy. researchgate.net It stabilizes an inactive or non-signaling conformation of the receptor, thereby diminishing the functional response even when an agonist is bound to the orthosteric site. escholarship.org This modulation effectively uncouples agonist binding from the intracellular signaling cascade, such as G-protein activation and subsequent calcium mobilization. medchemexpress.com The NAM profile of AZD2423 allows it to inhibit receptor signaling without directly blocking the natural ligand binding site. researchgate.net

Binding Affinity and Selectivity Profiles for CCR2

AZD2423 demonstrates high-affinity binding and potent functional inhibition of the CCR2 receptor. Research indicates that it has a high affinity for CCR2, with one study reporting a value of 2.6 nM. researchgate.net Functional assays have further quantified its potency, showing an IC₅₀ (half-maximal inhibitory concentration) of 1.2 nM for inhibiting CCR2-mediated calcium flux and an IC₅₀ of 4 nM for blocking Chemokine Ligand 2 (CCL2)-induced chemotaxis in the THP-1 monocytic cell line. medchemexpress.com

While AZD2423 is consistently described as a selective CCR2 antagonist, detailed quantitative data comparing its binding affinity or inhibitory potency against a broad panel of other chemokine receptors (e.g., CCR1, CCR3, CCR5) are not extensively detailed in publicly available literature. medchemexpress.comresearchgate.net However, its development and characterization have established it as a tool for specifically probing CCR2 function. researchgate.net

Table 1: In Vitro Potency and Affinity of AZD2423 for CCR2

| Parameter | Value | Assay Description |

|---|---|---|

| Binding Affinity | 2.6 nM | Not specified |

| IC₅₀ | 1.2 nM | CCR2 Ca²⁺ Flux Inhibition |

| IC₅₀ | 4 nM | MCP-1 Induced Chemotaxis (THP-1 cells) |

Ligand-Receptor Interactions Perturbed by AZD2423

By modulating the conformation and signaling capacity of CCR2, AZD2423 significantly perturbs the interactions between the receptor and its endogenous chemokine ligands.

Modulation of Chemokine Ligand 2 (CCL2/MCP-1) Binding to CCR2

The primary and most studied ligand for CCR2 is Chemokine Ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1). AZD2423 effectively inhibits the functional consequences of the CCL2-CCR2 interaction, including calcium mobilization and monocyte chemotaxis. medchemexpress.com

A significant clinical finding that demonstrates the perturbation of the CCL2-CCR2 axis is the observed increase in plasma CCL2 levels following administration of AZD2423. nih.govnih.gov This phenomenon is a known biomarker of target engagement for CCR2 antagonists. By occupying the receptor and preventing its activation and subsequent internalization, the antagonist disrupts the natural clearance mechanism of CCL2, leading to its accumulation in the bloodstream. This dose-dependent increase in circulating CCL2 confirms that AZD2423 interacts with the CCR2 target in a physiologically meaningful way. nih.govnih.gov

Interactions with Other CCR2 Ligands (CCL7, CCL8, CCL12, CCL13)

Beyond CCL2, the CCR2 receptor can also be activated by several other chemokines, including CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4) in humans. As a non-competitive allosteric modulator, AZD2423's mechanism of action is not dependent on the specific agonist occupying the orthosteric site. By binding to its allosteric site and stabilizing an inactive receptor conformation, it is mechanistically expected to inhibit signaling initiated by any orthosteric CCR2 agonist.

Therefore, while specific experimental studies detailing the inhibitory effect of AZD2423 on signaling induced by CCL7, CCL8, or CCL13 are not prominently available, its established NAM profile strongly suggests it would antagonize the functional activities of these ligands at the CCR2 receptor.

Mechanism-Based Inhibition of Receptor Activation

AZD2423 functions as a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), exhibiting a mechanism of action characterized by non-competitive, negative allosteric modulation. This mode of inhibition means that AZD2423 does not directly compete with the endogenous ligand, chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), for binding at the orthosteric site of the receptor. Instead, it binds to a distinct, allosteric site on the CCR2 receptor.

This interaction with the allosteric site induces a conformational change in the receptor, which in turn locks the receptor in an inactive state. By stabilizing this inactive conformation, AZD2423 effectively prevents the intracellular signaling cascade that would normally be initiated by CCL2 binding. This mechanism has been demonstrated through the compound's ability to inhibit CCL2-induced calcium mobilization and chemotaxis in cell-based assays. medchemexpress.com

Evidence of AZD2423's engagement with its target in a biological system is supported by clinical observations where administration of the compound led to a dose-dependent increase in plasma levels of CCL2 and a reduction in the mean levels of monocytes. nih.gov This physiological response is consistent with the blockade of the CCR2 receptor, which plays a crucial role in the migration of these immune cells.

The high affinity and selectivity of AZD2423 for the CCR2 receptor are central to its pharmacological profile. Detailed in vitro studies have quantified its potent inhibitory activity.

Table 1: In Vitro Pharmacology of AZD2423

| Parameter | Value | Description |

| IC50 (CCR2 Ca2+ flux) | 1.2 nM | The half-maximal inhibitory concentration for the inhibition of calcium flux mediated by CCR2. medchemexpress.com |

| IC50 (THP-1 cell chemotaxis) | 4 nM | The half-maximal inhibitory concentration for the inhibition of MCP-1 induced chemotaxis of the THP-1 human monocytic cell line. medchemexpress.com |

| Affinity (Ki) | 2.6 nM | The dissociation constant, indicating high-affinity binding to the CCR2 receptor. researchgate.net |

The molecular interactions of allosteric modulators with chemokine receptors like CCR2 are complex and can involve inducing subtle yet critical shifts in the receptor's structure. While the precise conformational changes induced by AZD2423 have not been extensively detailed in publicly available literature, the functional data strongly supports a mechanism whereby its binding to an allosteric site prevents the receptor from adopting the active conformation necessary for G-protein coupling and subsequent signal transduction. This mode of action underscores the therapeutic potential of targeting allosteric sites on G-protein coupled receptors to achieve highly specific pharmacological effects.

Cellular and Subcellular Mechanistic Investigations of Azd2423

Effects on Intracellular Signaling Cascades

AZD2423, as a negative allosteric modulator of CCR2, interferes with the downstream signaling pathways typically activated upon chemokine binding to the receptor. medchemexpress.comguidetopharmacology.orgmedkoo.comglpbio.com The CCR2-mediated signal transduction, initiated by chemokine binding, involves the activation of GPCRs and subsequent downstream pathways. frontiersin.orgnih.gov

Inhibition of Chemokine-Induced Calcium Mobilization (e.g., THP-1 cell line)

A key function of chemokine receptors like CCR2 is the induction of intracellular calcium mobilization. AZD2423 has been shown to inhibit this process. In preclinical studies, AZD2423 inhibited MCP-1 induced calcium mobilization in the THP-1 cell line. medchemexpress.commedkoo.comglpbio.comirdirc.orgduke.edu The half-maximal inhibitory concentration (IC50) of AZD2423 for CCR2 Ca2+ flux is reported as 1.2 nM. medchemexpress.comglpbio.commedchemexpress.com For MCP-1 induced calcium mobilization and chemotaxis in THP-1 cells, the IC50 is 4 nM. medchemexpress.commedkoo.comglpbio.comirdirc.orgduke.edu

Table 1: Inhibition of Calcium Mobilization by AZD2423

| Assay | Cell Line | Agonist | IC50 (nM) | Citation |

| CCR2 Ca2+ flux | Not specified | N/A | 1.2 | medchemexpress.comglpbio.commedchemexpress.com |

| MCP-1 induced Calcium Mobilization | THP-1 | MCP-1 | 4 | medchemexpress.commedkoo.comglpbio.comirdirc.orgduke.edu |

Modulation of Downstream G-Protein Coupled Receptor (GPCR) Signaling Pathways

As a CCR2 antagonist, AZD2423 modulates the signaling initiated by CCR2, which is a GPCR. guidetopharmacology.orgmedkoo.comglpbio.comirdirc.orgduke.edufrontiersin.orgnih.govmedchemexpress.comglpbio.comfrontiersin.orgnih.govmdpi.comresearchgate.netbiorxiv.orgmedchemexpress.com Upon chemokine binding, CCR2 activates associated G proteins, leading to the dissociation of Gα and Gβγ subunits, which in turn influence various downstream effectors. nih.govmedchemexpress.com AZD2423, by acting as a negative allosteric modulator, interferes with this process, thereby modulating the complex downstream signaling network linked to CCR2 activation. medchemexpress.comguidetopharmacology.orgmedkoo.comglpbio.com The βγ subunit signaling can induce gene expression via several pathways, further altering cellular function. nih.govresearchgate.net

Interference with PI3K/Akt Pathway Activation

The PI3K/Akt pathway is a known downstream target of CCR2 signaling. frontiersin.orgnih.govfrontiersin.orgresearchgate.netidrblab.netnih.govfrontiersin.org Activation of CCR2 can lead to the activation of the PI3K/Akt pathway, which is involved in processes such as cell survival, proliferation, and migration. frontiersin.orgnih.govfrontiersin.orgidrblab.net AZD2423, by blocking CCR2 activity, is expected to interfere with the chemokine-induced activation of the PI3K/Akt pathway. Studies on the CCL2-CCR2 axis in macrophages have indicated that CCL2-dependent macrophage activation relies on the PI3K-AKT signaling pathway. nih.gov Therefore, AZD2423's antagonism of CCR2 would consequentially impact this pathway.

Impact on RAC GTPase Pathway Signaling

The RAC GTPase pathway is another signaling cascade activated downstream of CCR2. frontiersin.orgnih.govresearchgate.netfrontiersin.org CCL2 binding to CCR2 on monocytes and macrophages mediates chemotaxis and migration induction through the activation of the small G protein Rac and lamellipodium protrusion. idrblab.net By modulating CCR2 activity, AZD2423 would be expected to impact the activation and signaling of the RAC GTPase pathway, thereby affecting cellular processes like migration.

Regulation of PKC-Dependent Pathway Activity

The PKC-dependent pathway is also activated as a downstream signal of G-protein dissociation following chemokine binding to CCR2. frontiersin.orgnih.govresearchgate.netfrontiersin.org Activation of PKC can promote cell migration, potentially through the activation of JNK and ERK pathways. frontiersin.orgnih.gov AZD2423's action as a CCR2 antagonist would likely influence the activity of PKC-dependent pathways that are coupled to CCR2 signaling.

Inhibition of JAK/STAT Pathway Activation

The JAK/STAT pathway is triggered by CCL2/CCR2 signaling, involving the activation of Janus kinase 2 (JAK2) and subsequent downstream activation of STAT proteins (STAT1, STAT3, and STAT5). frontiersin.orgnih.govfrontiersin.orgresearchgate.netidrblab.netnih.govfrontiersin.orgwindows.net This pathway is involved in various cellular processes, including the inhibition of apoptosis and the induction of cell extravasation and expansion. frontiersin.orgnih.gov As an antagonist of CCR2, AZD2423 is anticipated to inhibit the activation of the JAK/STAT pathway mediated by chemokine binding to CCR2.

Table 2: Downstream Signaling Pathways Modulated by CCR2 (and potentially impacted by AZD2423)

| Signaling Pathway | Role in Cellular Processes | Citation |

| PI3K/Akt | Cell survival, proliferation, migration | frontiersin.orgnih.govfrontiersin.orgresearchgate.netidrblab.netnih.govfrontiersin.org |

| RAC GTPase | Chemotaxis, lamellipodium protrusion | frontiersin.orgnih.govresearchgate.netidrblab.netfrontiersin.org |

| PKC-dependent | Cell migration (via JNK and ERK) | frontiersin.orgnih.govresearchgate.netfrontiersin.orgkcl.ac.uk |

| JAK/STAT | Apoptosis inhibition, extravasation, expansion | frontiersin.orgnih.govfrontiersin.orgresearchgate.netidrblab.netnih.govfrontiersin.orgwindows.net |

Impact on Cellular Processes

The modulation of CCR2 by AZD2423 directly influences several cellular processes, particularly those involving monocytes and other immune cells that express this receptor. CCR2 is predominantly expressed by monocytes/macrophages with strong proinflammatory functions. dntb.gov.ua

Inhibition of Monocyte Chemotaxis and Migration

AZD2423 has been shown to inhibit the chemotaxis and migration of monocytes. Chemotaxis is the directional movement of cells in response to a chemical gradient, in this case, chemokines like CCL2. CCR2 antagonists, such as AZD2423, inhibit this process. rsc.org The binding of CCL2 to CCR2 triggers intracellular signaling pathways that lead to cell migration. frontiersin.org By acting as a negative allosteric modulator, AZD2423 interferes with the signaling initiated by chemokine binding to CCR2, thereby suppressing the chemotaxis of monocytes. guidetopharmacology.orgnih.gov

Data from studies investigating the effect of CCR2 antagonists on chemotaxis support this mechanism. For example, a CCR2 antagonist was shown to inhibit CCR2-mediated monocyte chemotaxis in rodents. nih.gov While specific IC50 values for AZD2423's inhibition of human or rodent monocyte chemotaxis were mentioned in one source rsc.org, the exact data points for direct inclusion in a table were not explicitly detailed in the immediately available snippets beyond a human whole blood A2 value and a rat CCR2 Ca2+ flux IC50 rsc.org. However, the principle of inhibition is consistently reported.

Effects on Monocyte Extravasation and Transmigration

Monocyte extravasation and transmigration, the processes by which monocytes move from the bloodstream through the endothelial barrier into tissues, are critically dependent on CCR2 signaling. researchgate.netresearchgate.netmdpi.com CCR2 plays important roles in these steps under inflammatory conditions. researchgate.netresearchgate.net By blocking or modulating CCR2, AZD2423 can reduce the ability of monocytes to exit the vasculature and enter inflamed tissues.

Research indicates that CCR2 deficiency or antagonism leads to a reduction in monocyte extravasation. Studies in mice deficient in CCR2 have demonstrated a severe reduction in leukocyte adhesion and monocyte extravasation. nih.gov This highlights the critical role of CCR2 in this process. While specific data on AZD2423's quantitative effects on extravasation and transmigration were not detailed in the provided snippets, its mechanism as a CCR2 modulator directly implies an inhibitory effect on these processes, consistent with the known function of CCR2.

Influence on Immune Cell Infiltration Patterns in Preclinical Models

In preclinical models, CCR2 antagonists have been shown to attenuate immune cell infiltration. rsc.org For instance, in models of peripheral nerve injury, activation of CCR2 contributes to the infiltration of bone marrow-derived macrophages into the spinal cord. nih.gov CCR2 also contributes to the influx of monocytes/macrophages into tumors, particularly at metastatic sites. frontiersin.org Targeting the recruitment of immunosuppressive monocytes/macrophages to tumors by CCR2 antagonism has been investigated as a strategy to modify the tumor microenvironment and enhance anti-tumor immunity. dntb.gov.ua

Preclinical studies with aged mouse wound models have reported a marked reduction in neutrophil and macrophage infiltration despite elevated levels of CCL2. athenaeumpub.com While this specific finding is in aged mice and not directly linked to AZD2423 treatment in the snippet, it illustrates how interfering with chemokine signaling (like the CCL2/CCR2 axis) can impact immune cell infiltration patterns.

The effect of AZD2423 on immune cell infiltration is a direct consequence of its action on CCR2-expressing cells, primarily monocytes and macrophages, which are key players in inflammatory infiltrates in various disease settings. Attenuation of immune cell infiltration can lead to a reduction in the release of sensitizing factors in the affected tissues. rsc.org

Preclinical Efficacy and Pharmacological Studies of Azd2423

In Vitro Pharmacological Characterization

In vitro studies have aimed to determine the potency and selectivity of AZD2423 in inhibiting CCR2 activity using cellular assays.

Concentration-Dependent Inhibition in Cellular Assays (e.g., IC50 values for Ca2+ flux)

AZD2423 has demonstrated potent inhibition of CCR2-mediated calcium flux in cellular assays. The compound exhibits an IC50 value of 1.2 nM for CCR2 Ca2+ flux. medchemexpress.commedchemexpress.comglpbio.comtargetmol.comhoelzel-biotech.comhoelzel-biotech.com This indicates a high potency in blocking the intracellular calcium signaling cascade initiated by CCR2 activation. In THP-1 cells, a human monocytic cell line commonly used to study monocyte function, AZD2423 inhibited MCP-1 induced calcium mobilization with an IC50 of 4 nM. medchemexpress.comduke.edumedchemexpress.comglpbio.commedchemexpress.cn

The following table summarizes key IC50 values from in vitro assays:

| Assay | Cell Line (if specified) | Ligand (if specified) | IC50 Value | Reference |

| CCR2 Ca2+ flux | 1.2 nM | medchemexpress.commedchemexpress.comglpbio.comtargetmol.comhoelzel-biotech.comhoelzel-biotech.com | ||

| MCP-1 induced calcium mobilization | THP-1 | MCP-1 (CCL2) | 4 nM | medchemexpress.comduke.edumedchemexpress.comglpbio.commedchemexpress.cn |

| CCR2 Ca2+ flux | 16 nM | rsc.org | ||

| CCR2 binding | 3.5 nM | rsc.org | ||

| CCR2 Ca2+ flux | 5.8 nM | rsc.org | ||

| Rat CCR2 Ca2+ flux | 200 nM | rsc.org | ||

| CCR2 chemotaxis | 4.4 nM | rsc.org | ||

| Human whole blood affinity | Human whole blood | MCP-1 | 4 nM | duke.eduirdirc.org |

AZD2423 has shown high selectivity for CCR2, with over 500-fold selectivity compared to other receptors. duke.eduirdirc.org Some activity has been noted at CCR1 and CXCR2, but no activity was observed at CCR5. rsc.org

Assays for Inhibition of Ligand-Induced Cell Migration

AZD2423 has been shown to inhibit ligand-induced cell migration. Specifically, it inhibited MCP-1 induced chemotaxis of the THP-1 cell line with an IC50 of 4 nM. medchemexpress.comduke.edumedchemexpress.comglpbio.commedchemexpress.cn This finding is consistent with its role as a CCR2 antagonist, as CCR2 is known to mediate monocyte chemotaxis in response to MCP-1 and other related chemokines. duke.eduirdirc.org

In Vivo Animal Model Studies

In vivo studies have been conducted to evaluate the efficacy of AZD2423 in animal models, particularly those mimicking neuropathic pain conditions.

Evaluation in Rodent Models of Neuropathic Pain

AZD2423 has been evaluated in rodent models of neuropathic pain to assess its potential analgesic effects. medchemexpress.comduke.edursc.orgrsc.orgirdirc.orgresearchgate.netnih.gov Preclinical data suggested that CCR2 antagonists, including AZD2423, could be effective in these models. nih.govtandfonline.com Studies have implicated MCP-1-mediated monocyte infiltration and the CCL2/CCR2 axis in the mechanisms of neuropathic pain. duke.eduirdirc.orgresearchgate.netresearchgate.net

Analgesic Responses in Specific Rodent Pain Models (e.g., heat hyperalgesia)

AZD2423 demonstrated robust analgesia in two rodent models of neuropathic pain and a pain model of joint destruction, assessed against heat, mechanical, and weight-bearing endpoints. duke.eduirdirc.org In the chronic constriction injury (CCI) model in rats, AZD2423 showed efficacy in reversing mechanical hypersensitivity. rsc.orgrsc.org In the Chung heat hyperalgesia model, AZD2423 also demonstrated efficacy with an Emax greater than 100%. rsc.orgrsc.org

The following table summarizes some in vivo efficacy findings in rodent models:

| Rodent Model | Pain Endpoint(s) | Observed Effect | Reference |

| Neuropathic Pain Models (two) | Heat, mechanical, weight-bearing | Robust analgesia | duke.eduirdirc.org |

| Chronic Constriction Injury (CCI) | Mechanical hypersensitivity | Reversal of hyperalgesia (80% reversal estimated) | rsc.orgrsc.org |

| Chung heat hyperalgesia | Heat hyperalgesia | Efficacy (Emax > 100%) | rsc.orgrsc.org |

It is noted that a significant drop-off in potency was observed for several preclinical species (rat, mouse, dog, marmoset) compared to in vitro human data. duke.eduirdirc.org

Assessment of CCR2 Target Engagement in Animal Models

Assessment of CCR2 target engagement in animal models has been a crucial part of the preclinical evaluation of AZD2423. Studies in rat pain models, specifically the chronic constriction injury (CCI) model, estimated approximately 80% peripheral receptor occupancy based on IC50 and exposure data, which correlated with an 80% reversal of hyperalgesia. rsc.org This suggests that the exposure and receptor occupancy levels achieved in these rat models were sufficient to produce the observed efficacious effects. rsc.org

A positron emission tomography (PET) study using [¹¹C]AZD2423 in non-human primates (NHPs) was conducted to evaluate its potential for visualizing CCR2 binding in vivo. nih.govpatsnap.com Preliminary PET imaging revealed low [¹¹C]AZD2423 brain exposure. nih.govpatsnap.com However, high concentrations of radioactivity were observed in peripheral organs such as the thyroid, parotid, and submandibular glands at baseline. nih.govpatsnap.com This radioactivity was markedly reduced following pretreatment with unlabeled AZD2423, indicating specific binding of [¹¹C]AZD2423 to CCR2 in vivo in these peripheral tissues. nih.govpatsnap.com Two-tissue compartment modeling further validated the presence of specific CCR2 binding in peripheral tissues, demonstrating a 59–63% reduction in total volume of distribution values in the analyzed tissues. nih.gov While brain exposure was low, these findings support the specific engagement of AZD2423 with CCR2 in peripheral tissues in preclinical models. nih.gov

Analysis of Monocyte Levels in Preclinical Models

While the provided search results primarily discuss the effect of AZD2423 on monocyte levels in clinical studies, the mechanism of action as a CCR2 antagonist directly relates to monocyte function and migration, which is a key aspect explored in preclinical pharmacology. CCR2 is a crucial receptor for monocyte chemotaxis, mediating the recruitment of monocytes to inflammatory sites. nih.govrutgers.edu By blocking CCR2, AZD2423 is expected to inhibit this process.

Although specific data tables detailing monocyte levels in preclinical animal models treated with AZD2423 were not explicitly found in the provided snippets, the observed efficacy in preclinical pain and inflammation models, which are often characterized by monocyte infiltration, indirectly supports an effect on monocyte activity. Clinical studies, which build upon preclinical findings, have shown that treatment with AZD2423 was associated with a decrease in the number of monocytes in peripheral blood, consistent with its mechanism of action as a CCR2 antagonist. duke.edupatsnap.comnih.gov This clinical observation reinforces the expectation, based on preclinical understanding of CCR2 function, that AZD2423 impacts monocyte levels and migration.

Species-Specific Potency Variations in Preclinical Settings (e.g., rat, mouse, dog, marmoset)

Preclinical studies with AZD2423 revealed significant species-specific variations in potency. A notable observation was a significant drop-off in potency, exceeding 500-fold, in several preclinical species including rat, mouse, dog, and marmoset, compared to its potency in human systems. irdirc.orgduke.edu

This substantial difference in potency across species has implications for the translation of preclinical findings to clinical efficacy. The high potency observed in human in vitro systems (e.g., THP-1 cells and human whole blood) did not directly translate to equally high potency in vivo in the tested animal models. This species difference necessitated the use of alternative tool compounds for some in vivo pharmacology studies in rodents. irdirc.orgduke.edu

The precise reasons for this significant species-specific variation are not detailed in the provided information, but such differences can arise from variations in receptor structure, binding site characteristics, or differences in drug metabolism and pharmacokinetics across species.

Below is a summary of the observed species-specific potency variation:

| Species | Observed Potency Relative to Human |

| Rat | > 500-fold lower |

| Mouse | > 500-fold lower |

| Dog | > 500-fold lower |

| Marmoset | > 500-fold lower |

This table illustrates the substantial reduction in AZD2423's potency when moving from human in vitro systems to in vivo studies in common preclinical species.

Azd2423 in Advanced Research Methodologies and Applications

Development as a Positron Emission Tomography (PET) Radioligand for CCR2 Imaging

The involvement of the CCR2 receptor in inflammatory processes has driven interest in developing non-invasive imaging techniques to visualize its expression in vivo. nih.gov AZD2423 was identified as a promising candidate for development into a PET radioligand due to its high affinity (IC50 = 2.6 nM) and selectivity for CCR2. snmjournals.org

To function as a PET tracer, AZD2423 was radiolabeled with carbon-11 (B1219553) (¹¹C), a positron-emitting isotope with a half-life of 20.4 minutes. mdpi.comresearchgate.netnih.gov Researchers developed an efficient, novel two-step, two-pot synthesis method utilizing [¹¹C]carbon monoxide ([¹¹C]CO) for this purpose. mdpi.comnih.govresearchgate.netnih.gov This carbonylation procedure successfully produced [¹¹C]AZD2423 with good yield and high purity, making it suitable for preclinical imaging studies. mdpi.comnih.gov The stability of the final radiolabeled compound was confirmed for up to 60 minutes in a phosphate-buffered saline (PBS) and ethanol (B145695) formulation. mdpi.com

Table 1: Synthesis and Quality Control Parameters for [¹¹C]AZD2423

| Parameter | Result | Source |

|---|---|---|

| Radiolabeling Method | Two-step, two-pot [¹¹C]carbon monoxide carbonylation | mdpi.comnih.govnih.gov |

| Radiochemical Yield | 7.4 ± 0.6% | mdpi.comresearchgate.netnih.gov |

| Radiochemical Purity | >99% | mdpi.comnih.govsnmjournals.org |

| Molar Activity | >20 GBq/µmol | snmjournals.org |

Following the successful radiosynthesis, [¹¹C]AZD2423 was evaluated in non-human primates (NHPs), specifically rhesus and cynomolgus monkeys, to assess its properties as a PET imaging agent for CCR2. nih.govsnmjournals.org

Dynamic PET imaging in NHPs demonstrated that while the brain uptake of [¹¹C]AZD2423 was low, there was significant radioactivity accumulation in peripheral tissues. mdpi.comnih.govresearchgate.net High concentrations of the radioligand were observed in the thyroid gland, parotid gland, and submandibular gland, indicating the presence of CCR2 in these organs. mdpi.comnih.govresearchgate.netnih.gov

The preclinical PET studies revealed limited brain permeability for [¹¹C]AZD2423. The peak standardized uptake value (SUVpeak) in the brain was very low, measured at approximately 0.4 under both baseline and pretreatment conditions. mdpi.comnih.govresearchgate.netnih.gov This low brain exposure suggests that [¹¹C]AZD2423 may be a substrate for an efflux transporter protein at the blood-brain barrier. mdpi.com

In contrast, the distribution in peripheral tissues was significant. High levels of radioactivity were quantified in several glands, as detailed in the table below.

Table 2: In Vivo Distribution of [¹¹C]AZD2423 in Non-Human Primates (Baseline)

| Tissue | Peak Standardized Uptake Value (SUVpeak) | Source |

|---|---|---|

| Brain | 0.4 | mdpi.comresearchgate.netnih.gov |

| Thyroid Gland | 3.3 | mdpi.comresearchgate.netnih.gov |

| Parotid Gland | 3.4 | mdpi.comresearchgate.netnih.gov |

| Submandibular Gland | 4.4 | mdpi.comresearchgate.netnih.gov |

To confirm that the observed radioactivity was due to specific binding to CCR2 receptors, blocking studies were performed. NHPs were pretreated with a 3.0 mg/kg dose of unlabeled ("cold") AZD2423 before the administration of [¹¹C]AZD2423. mdpi.comnih.govresearchgate.netnih.gov This pretreatment led to a marked reduction in radioactivity in the peripheral organs that had previously shown high uptake. mdpi.comnih.govnih.gov

Further validation was achieved using two-tissue compartment modeling for kinetic analysis. This quantitative analysis demonstrated a significant reduction in the total volume of distribution (V T) values in the peripheral tissues after pretreatment, confirming that a substantial portion of the [¹¹C]AZD2423 signal was due to specific binding to CCR2. mdpi.comnih.govresearchgate.net

Table 3: Validation of Specific [¹¹C]AZD2423 Binding in NHPs

| Method | Finding | Implication | Source |

|---|---|---|---|

| Pretreatment with unlabeled AZD2423 | Markedly reduced radioactivity in peripheral glands | Demonstrates blockable, specific binding | mdpi.comnih.govnih.govsnmjournals.org |

| Two-Tissue Compartment Modeling | 59–63% reduction in total volume of distribution (V T) | Quantifies the high proportion of specific binding | mdpi.comnih.govresearchgate.netnih.gov |

These findings collectively suggest that [¹¹C]AZD2423 is a promising PET radioligand for the in vivo visualization and quantification of CCR2 expression in peripheral tissues. mdpi.comnih.govsnmjournals.org

Preclinical In Vivo Evaluation of CCR2 Binding and Distribution

Utilization as a Research Tool Compound for CCR2 Biology Elucidation

Beyond its use in imaging, AZD2423 has been employed as a research tool to investigate the role of the CCR2 receptor in disease pathophysiology, particularly in neuropathic pain. researchgate.net Preclinical data suggested that CCR2 is involved in pain modulation, and antagonists like AZD2423 were effective in animal models. nih.gov

To test this hypothesis in humans, clinical trials were conducted to evaluate the efficacy of AZD2423 in patients with painful diabetic neuropathy and posttraumatic neuralgia. nih.govnih.gov Although the studies did not show a clinical benefit on primary pain scores compared to placebo, they provided valuable insights into CCR2 biology. nih.govnih.gov The administration of AZD2423 led to measurable target engagement, evidenced by a dose-dependent increase in the plasma levels of chemokine ligand 2 (CCL2), the natural ligand for CCR2, and a reduction in the mean levels of circulating monocytes. nih.govnih.gov This confirmed that AZD2423 effectively interacted with the CCR2 target in humans, even though this interaction did not translate to analgesia in the conditions studied. nih.gov These results have helped to refine the understanding of the CCR2 axis's role in human pain states.

Ccr2 S Role in Pathophysiological Processes and Azd2423 S Modulatory Research

Chemokine-Mediated Inflammatory Responses

The C-C chemokine receptor 2 (CCR2) and its primary ligand, chemokine ligand 2 (CCL2), are pivotal in orchestrating inflammatory responses. This signaling axis is a key driver for the migration of monocytes from the bone marrow to sites of inflammation.

Role of Monocyte Recruitment in Inflammation

AZD2423 is an antagonist of the CCR2 receptor. The primary mechanism of action of AZD2423 involves blocking the CCL2/CCR2 signaling pathway. This pathway is crucial for the mobilization and recruitment of inflammatory monocytes to tissues during infection or injury. In clinical studies, administration of AZD2423 provided biomarker evidence of target engagement. Specifically, a reduction in the mean levels of circulating monocytes was observed, with decreases of up to 30% in one study and 27% in another, indicating that the antagonist had successfully interacted with its CCR2 target and interfered with monocyte trafficking. nih.govnih.gov

Impact on Monocyte-Mediated Processes in Inflammatory Disease Models

The therapeutic potential of modulating monocyte recruitment has been investigated using AZD2423 in the context of inflammatory conditions, particularly those involving neuropathic pain. While preclinical studies in rodent models suggested that CCR2 antagonists could be effective, the translation to human inflammatory disease models has yielded nuanced results. nih.govresearchgate.net

In studies involving patients with post-traumatic neuralgia and painful diabetic neuropathy, AZD2423 did not demonstrate a significant analgesic effect on the primary endpoint of average pain scores compared to placebo. nih.govnih.gov However, the consistent reduction in circulating monocyte levels in these studies confirms the compound's impact on monocyte-mediated processes. nih.govnih.gov These findings underscore the compound's ability to modulate a key cellular component of the inflammatory cascade, even if the effect on the specific clinical outcome of pain reduction was not achieved in these patient populations.

Pathophysiology of Neuropathic Pain in Preclinical Contexts

Preclinical data have strongly implicated the CCR2 receptor in the pathophysiology of neuropathic pain. nih.gov Research in this area suggests that CCR2 is involved in modulating neuronal excitability and synaptic transmission. nih.gov AZD2423, as a CCR2 antagonist, showed potent analgesic effects in various preclinical neuropathic and inflammatory pain models, which prompted its investigation in human clinical trials. researchgate.net

Involvement of Spinal Cord Microglia Activation

A key mechanism by which the CCL2/CCR2 axis is thought to contribute to neuropathic pain is through the activation of microglia in the spinal cord. nih.gov Following peripheral nerve injury, glial cells in the spinal cord and sensory ganglia react and contribute to pain states by interacting with neurons. transpopmed.org Microglia, the resident immune cells of the central nervous system, become activated in response to nerve damage and release a variety of signaling molecules that facilitate pain signaling. nih.gov The activation of these cells is a critical step in the establishment of central sensitization, a state of neuronal hyperexcitability that contributes to chronic pain. By blocking CCR2, AZD2423 is hypothesized to interfere with this activation process, thereby reducing the glial contribution to the persistent pain state.

Modulation of Glial Cell-Neuron Interactions in Pain Pathways

The communication between glial cells and neurons is a crucial factor in the maintenance of chronic pain. transpopmed.orgnih.gov Activated glia release pro-inflammatory cytokines and chemokines that can sensitize neurons and enhance pain transmission. nih.govmdpi.com The CCL2/CCR2 signaling pathway is a key component of this neuro-glial communication. Investigational studies with AZD2423 in neuropathic pain conditions were based on the premise that by antagonizing CCR2, the compound could disrupt these pathological interactions. nih.gov Although primary clinical endpoints for pain relief were not met, secondary analyses in studies of post-traumatic neuralgia and painful diabetic neuropathy suggested possible effects on certain sensory components of pain, as measured by the Neuropathic Pain Symptom Inventory (NPSI). nih.govnih.gov This suggests a potential, albeit complex, modulatory role for AZD2423 in the intricate signaling pathways between glial cells and neurons that underlie specific sensory experiences in neuropathic pain.

Table 1: Summary of AZD2423 Clinical Trial Findings in Neuropathic Pain

| Study Population | Primary Outcome Measure | Result vs. Placebo (Change from Baseline) | Biomarker of Target Engagement | Secondary Outcome (NPSI) Suggestion |

|---|---|---|---|---|

| Post-traumatic Neuralgia | NRS Average Pain Score | Not significantly different | -30% reduction in mean monocyte levels | Trend toward reduction of total score and subscores for paroxysmal pain and paresthesia/dysesthesia |

| Painful Diabetic Neuropathy | NRS Average Pain Score | Not significantly different | -27% reduction in mean monocyte levels | Trend toward reduction of total score and subscores for evoked pain, pressing/deep pain, and paresthesia/dysesthesia |

NRS: Numerical Rating Scale; NPSI: Neuropathic Pain Symptom Inventory

Role in the Tumor Microenvironment

The CCL2/CCR2 signaling axis is recognized for its significant role in shaping the tumor microenvironment (TME). onclive.com This pathway is a major recruiter of circulating inflammatory monocytes to the tumor site. onclive.com Once within the TME, these monocytes can differentiate into tumor-associated macrophages (TAMs), which are often polarized toward an immunosuppressive phenotype that promotes tumor growth, angiogenesis, and metastasis. onclive.complos.org

Given this mechanism, targeting the recruitment of these CCR2-positive monocytes is a therapeutic strategy being actively investigated in oncology. nih.gov Antagonism of the CCR2 receptor is explored as a method to modify the TME, reduce the population of immunosuppressive myeloid cells, and thereby enhance anti-tumor immunity. nih.govmdpi.com While specific research on AZD2423 in cancer models is not detailed in the provided context, the therapeutic principle involves using CCR2 antagonists to block the infiltration of monocytes that can contribute to an immunosuppressive TME. mdpi.comnih.gov This strategy aims to shift the balance of the immune response within the tumor to favor anti-tumor activity. nih.gov

Recruitment of Myeloid-Derived Suppressor Cells (MDSCs)

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment (TME). mdpi.comaacrjournals.orgmdpi.com MDSCs are a heterogeneous population of immature myeloid cells that expand during cancer and other pathological conditions and are known for their potent immunosuppressive functions. mdpi.comnih.govmdpi.com Tumors often secrete high levels of chemokines, including CCL2, which creates a chemical gradient that attracts CCR2-expressing cells. mdpi.comnih.gov

Monocytic MDSCs (M-MDSCs), a major subset of MDSCs, predominantly express CCR2. mdpi.comnih.gov The CCL2/CCR2 signaling axis is critical for the egress of these monocytic precursors from the bone marrow and their subsequent trafficking to the tumor site. nih.gov Research using preclinical tumor models has demonstrated that the CCR2/MCP-1 (monocyte chemoattractant protein-1, another name for CCL2) axis is central to MDSC-associated tumor progression. aacrjournals.org Phenotypic profiling of TC1 lung tumors in mice revealed maximal expression of CCR2 by tumor-resident MDSCs. aacrjournals.org

The inhibition of this pathway is a key therapeutic strategy to reduce MDSC accumulation in tumors. mdpi.com AZD2423 is an antagonist of the CCR2 receptor. nih.govnih.govresearchgate.net By blocking the CCR2 receptor, antagonists like AZD2423 can hinder the migration of MDSCs toward the TME. mdpi.com Pharmacological blockade of CCR2 has been shown to suppress intratumoral MDSC numbers, which in turn boosts the presence of cytotoxic CD8+ T cells and the expression of anti-tumor cytokines like IFN-γ and TNF-α. aacrjournals.org While direct studies of AZD2423 on MDSC recruitment in cancer are limited, research on other CCR2 antagonists provides strong evidence for this mechanism. For instance, a Phase Ib clinical trial in pancreatic cancer patients using the CCR2-specific antagonist CCX872 showed a decrease in monocytic MDSCs. mdpi.com

| Component | Role in MDSC Recruitment | Effect of CCR2 Antagonism |

| CCL2 (MCP-1) | Produced by tumor cells, it creates a chemotactic gradient. mdpi.comaacrjournals.orgmdpi.com | Neutralizing antibodies or inhibitors can block the signal. mdpi.com |

| CCR2 | Expressed on the surface of M-MDSCs, it binds CCL2, mediating cell migration. mdpi.comaacrjournals.orgnih.gov | Antagonists like AZD2423 block the receptor, preventing migration. mdpi.com |

| MDSCs | Follow the CCL2 gradient to infiltrate the tumor microenvironment. aacrjournals.org | Reduced accumulation within the tumor. aacrjournals.org |

Infiltration of Tumor-Associated Macrophages (TAMs)

Similar to MDSCs, the infiltration of tumor-associated macrophages (TAMs) is heavily dependent on the CCL2/CCR2 signaling axis. nih.govmdpi.com TAMs, which can constitute up to 50% of the tumor mass in some cancers like glioblastoma, are recruited to the tumor and adopt an immunosuppressive M2-like phenotype that promotes tumor growth. mdpi.comresearchgate.net The process begins with tumor cells and other cells in the TME, such as cancer-associated fibroblasts, secreting CCL2. mdpi.comresearchgate.net

Studies in various cancer models have confirmed this mechanism. For example, in hepatocellular carcinoma, inhibiting CCL2 with monoclonal antibodies was shown to slow tumor progression by blocking TAM recruitment. nih.gov Likewise, inactivating pathways that lead to CCL2 secretion in lung cancer cells reduced monocyte infiltration into the TME. nih.gov The therapeutic potential of this approach lies in its ability to alter the cellular composition of the TME, shifting it from an immunosuppressive to an immune-active state. mdpi.com

| Cell Type | Key Marker | Recruitment Mechanism | Therapeutic Strategy |

| Monocytes | CCR2+ | Migration along a CCL2 gradient secreted by tumor cells. nih.govmdpi.com | CCR2 antagonists (e.g., AZD2423) block recruitment. |

| TAMs | Differentiated from recruited monocytes | Once in the TME, monocytes differentiate into TAMs. nih.gov | Reducing monocyte infiltration leads to fewer TAMs. nih.gov |

Immunosuppressive Functions of CCR2+ MDSCs

Once recruited to the tumor microenvironment, CCR2+ MDSCs exert potent immunosuppressive functions, primarily by inhibiting T-cell activity. mdpi.comnih.gov This suppression is a major barrier to effective anti-tumor immunity and can diminish the efficacy of immunotherapies. mdpi.com MDSCs employ multiple mechanisms to create an immunosuppressive TME. nih.govmdpi.com

One key mechanism is the depletion of L-arginine, an amino acid essential for T-cell function, from the microenvironment. mdpi.com MDSCs upregulate the enzymes Arginase 1 (Arg1) and inducible nitric oxide synthase (iNOS), both of which use L-arginine as a substrate. mdpi.comnih.gov The resulting depletion of L-arginine leads to T-cell cycle arrest. nih.gov Furthermore, iNOS produces nitric oxide (NO), which can suppress T-cell function by downregulating T-cell receptor expression. mdpi.comnih.govmdpi.com

In addition to metabolic disruption, MDSCs produce reactive oxygen species (ROS), which can alter T-cell receptors, making T-cells less responsive to their specific antigens. mdpi.com CCR2+ MDSCs also secrete immunosuppressive cytokines, such as IL-10 and transforming growth factor-β (TGF-β). nih.gov These cytokines directly inhibit T-cell function and promote the expansion of other immunosuppressive cells like regulatory T cells (Tregs). nih.gov By blocking the recruitment of CCR2+ MDSCs with an antagonist like AZD2423, it is possible to reduce these immunosuppressive activities within the tumor, thereby restoring and enhancing the anti-tumor immune response. aacrjournals.org

| Mechanism | Mediator(s) | Effect on T-Cells |

| Amino Acid Depletion | Arginase 1 (Arg1), iNOS | Depletes L-arginine, causing T-cell cycle arrest. mdpi.comnih.gov |

| Nitrosative Stress | Nitric Oxide (NO) from iNOS | Downregulates T-cell receptor expression. mdpi.comnih.govmdpi.com |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Alters T-cell receptors, reducing antigen responsiveness. mdpi.com |

| Cytokine Secretion | IL-10, TGF-β | Directly suppresses T-cell function and promotes Treg expansion. nih.gov |

Translational Insights and Research Gaps in Ccr2 Antagonism

Challenges in Translating Preclinical Efficacy to Clinical Outcomes

The path from demonstrating efficacy in preclinical models to achieving positive results in human clinical trials is fraught with difficulties, a reality evident in the development of AZD2423 and other novel analgesics. Despite showing robust analgesia in rodent models of neuropathic pain, AZD2423 did not demonstrate significant clinical benefit in trials for posttraumatic neuralgia or painful diabetic polyneuropathy. researchgate.netnih.govnih.govtandfonline.com This translational gap is not unique to CCR2 antagonists but is a broader issue in the field of pain management and other therapeutic areas. nih.govnih.govbiorxiv.orgfrontiersin.org

Factors contributing to this challenge include the inherent limitations of preclinical animal models in fully recapitulating the complex pathophysiology of human chronic pain conditions. nih.govnih.govjci.org Differences in disease mechanisms, pain processing pathways, and the manifestation of pain symptoms between species can lead to discrepancies in drug response. nih.govnih.govuzh.ch Additionally, issues related to achieving sufficient drug target engagement at clinically tolerable doses, the sensitivity of clinical trial endpoints, and the influence of placebo response can further complicate the translation of preclinical success. nih.govnih.gov

Analysis of Discrepancies Between Preclinical Findings and Clinical Observations (e.g., lack of analgesic efficacy despite target engagement)

A notable discrepancy in the development of AZD2423 was the lack of observed analgesic efficacy in clinical trials for conditions like posttraumatic neuralgia and painful diabetic polyneuropathy, despite evidence suggesting the drug engaged its CCR2 target. researchgate.netnih.govtandfonline.comrutgers.edu In a study involving patients with posttraumatic neuralgia, AZD2423 did not show a significant difference compared to placebo in reducing average pain scores. researchgate.netnih.gov Similarly, a study in patients with painful diabetic polyneuropathy found no effect of AZD2423 compared to placebo. tandfonline.com

Evidence of target engagement in clinical studies included increased plasma levels of chemokine ligand 2 (CCL2), a key ligand for CCR2, and a reduction in mean monocyte levels, consistent with AZD2423 interacting with CCR2 on monocytes. researchgate.netnih.govrutgers.edu

The reasons for this disconnect between preclinical efficacy and clinical failure are likely multifactorial. Potential explanations include species differences in CCR2 function or expression, inadequate penetration of the blood-brain barrier by AZD2423 to affect central pain pathways (although some data suggest favorable CNS properties for a related radioligand), or the involvement of compensatory mechanisms in human pain pathogenesis that bypass CCR2 signaling. researchgate.netnih.govuzh.chpnas.org While preclinical models suggested that CCR2 antagonists could reduce painful symptoms, these effects did not translate to significant pain relief in human patients. researchgate.netnih.govrutgers.edu

The following table summarizes the observed efficacy of AZD2423 in preclinical and clinical settings:

| Study Type | Model/Condition | Observed Efficacy | Citation |

| Preclinical | Rodent models of neuropathic pain | Effectively reduced neuropathic pain | irdirc.orgresearchgate.netnih.gov |

| Clinical | Posttraumatic neuralgia | No significant efficacy on average pain scores | researchgate.netnih.gov |

| Clinical | Painful diabetic polyneuropathy | No effect compared to placebo | tandfonline.com |

Potential for Target Redundancy or Compensatory Mechanisms in Disease Pathogenesis

The chemokine system is complex and exhibits a degree of redundancy, where multiple chemokines can bind to the same receptor or where different receptors can be activated by related ligands, potentially leading to overlapping functions. biorxiv.orgnih.govnih.govplos.org This inherent redundancy poses a challenge for therapeutic strategies that target a single component, such as CCR2. biorxiv.orgnih.govplos.org

In the context of CCR2 antagonism with AZD2423, it is possible that blocking CCR2 alone is insufficient to significantly impact the disease process in humans due to compensatory mechanisms. For instance, if CCR2 is inhibited, other chemokine receptors like CCR1 or CCR3, which can also be activated by ligands such as CCL7, might take over some of the functions typically mediated by CCR2, thereby limiting the therapeutic effect. pnas.orgnih.govplos.org Elevated levels of CCL2 resulting from CCR2 blockade might also bind and activate other receptors. pnas.orgnih.gov

Furthermore, in certain inflammatory conditions, CCR2+ monocytes might play complex roles, including regulating immunity or developing into anti-inflammatory macrophages. nih.gov Blocking CCR2 could potentially interfere with these beneficial processes, further complicating the outcome. nih.gov The possibility of compensatory mechanisms was suggested as a potential reason for the limited efficacy of CCL2 blockade in a clinical trial for metastatic prostate cancer. uzh.ch

Future Directions in Azd2423 and Ccr2 Research

Enhancement and Application of AZD2423 as a PET Imaging Biomarker

The successful radiolabeling of AZD2423 with carbon-11 (B1219553) ([11C]AZD2423) has established its potential as a Positron Emission Tomography (PET) radioligand for the in vivo visualization of CCR2 expression. nih.govnih.gov However, early studies have also highlighted areas for improvement and further investigation to maximize its utility as a research and diagnostic tool.

Improving Blood-Brain Barrier Penetration for Central Nervous System Imaging

A significant area of future development for AZD2423 as a PET tracer is the enhancement of its ability to cross the blood-brain barrier (BBB). nih.gov CCR2 is a key receptor in the central nervous system (CNS), primarily expressed on microglia and monocytes, and is implicated in the neuroinflammatory processes of conditions like multiple sclerosis and Alzheimer's disease. nih.gov Therefore, a PET ligand capable of effectively imaging CCR2 in the brain is of high scientific and clinical interest.

Preliminary PET imaging studies in non-human primates with [11C]AZD2423 have revealed low exposure in the brain. nih.govnih.gov Under both baseline and pretreatment conditions, the standardized uptake value (SUV), a measure of radioactivity concentration, was low (SUVpeak = 0.4). nih.govnih.gov This limited brain penetration is thought to be due to AZD2423 being a substrate for an active efflux transporter protein at the BBB. nih.gov

Consequently, ongoing medicinal chemistry efforts are focused on modifying the structure of AZD2423. The goal is to create new analogues that retain the high affinity and selectivity for CCR2 but are no longer substrates for efflux transporters, thereby improving their penetration into the CNS. nih.gov The development of such a second-generation radioligand would be a critical step forward for studying neuroinflammation in vivo.

Investigation of Whole-Body Distribution under Healthy and Inflammatory Conditions

Future research will concentrate on detailed examinations of the whole-body distribution of [11C]AZD2423 under both healthy and inflammatory states. nih.gov Initial studies in non-human primates have provided baseline data, showing high concentrations of radioactivity in peripheral organs known to express CCR2, such as the thyroid, parotid, and submandibular glands. nih.govnih.gov The specificity of this binding was confirmed by a significant reduction in radioactivity after pretreatment with unlabeled AZD2423. nih.govnih.gov

| Organ | Peak Standardized Uptake Value (SUVpeak) at Baseline | Reduction in Total Volume of Distribution (VT) after Pretreatment |

|---|---|---|

| Thyroid Gland | 3.3 | 59-63% |

| Parotid Gland | 3.4 | 59-63% |

| Submandibular Gland | 4.4 | 59-63% |

| Brain | 0.4 | Not significant |

This table presents preliminary PET imaging data for [11C]AZD2423 in non-human primates, showing high uptake in peripheral glands and low uptake in the brain at baseline, with specific binding confirmed by a significant reduction in distribution volume after administration of unlabeled AZD2423. nih.govnih.gov

Systematically mapping the biodistribution in models of specific inflammatory diseases, such as rheumatoid arthritis or atherosclerosis, will be crucial. Such studies would help validate [11C]AZD2423 as a biomarker for assessing inflammatory cell infiltration in these conditions and could be used to monitor the response to anti-inflammatory therapies. Comparing tracer uptake in healthy versus diseased states will provide a clearer understanding of the changes in CCR2 expression during disease progression.

Exploration of AZD2423 in Preclinical Combination Therapies

The role of the CCL2/CCR2 axis in recruiting immunosuppressive myeloid cells to the tumor microenvironment (TME) makes it a compelling target for cancer therapy. Future preclinical research is expected to explore the potential of AZD2423 in combination with established cancer treatments, particularly immune checkpoint inhibitors.

Combination with Immune Checkpoint Inhibitors in Cancer Models

A promising future direction is the investigation of AZD2423 in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies. nih.govmdpi.com The rationale for this combination is based on the hypothesis that by blocking the recruitment of CCR2-expressing cells, such as monocytic myeloid-derived suppressor cells (M-MDSCs) and tumor-associated macrophages (TAMs), AZD2423 could render tumors more susceptible to ICI therapy. mdpi.com Preclinical studies in various cancer models are needed to test this hypothesis, evaluating whether the addition of AZD2423 can enhance the efficacy of ICIs, leading to better tumor control and survival.

Synergistic Effects in Modulating the Tumor Microenvironment

Further research will likely focus on the synergistic effects of combining AZD2423 with immunotherapy to modulate the TME. frontiersin.org The infiltration of TAMs and MDSCs into tumors is often associated with a poor prognosis and resistance to therapy. mdpi.com By inhibiting CCR2, AZD2423 has the potential to shift the TME from an immunosuppressive to an immunostimulatory state. Future preclinical studies will need to analyze the specific changes within the TME following combination therapy, including the quantification of various immune cell populations (e.g., cytotoxic T lymphocytes, regulatory T cells, and M1/M2 macrophages) and the expression of cytokines and chemokines. frontiersin.org Demonstrating a synergistic effect in creating a more "immune-hot" microenvironment would provide a strong rationale for advancing this combination strategy to clinical trials.

Further Elucidation of CCR2 Isoform-Specific Functions (CCR2a and CCR2b)

The CCR2 gene expresses two distinct isoforms, CCR2a and CCR2b, through alternative splicing. nih.govnih.gov These isoforms differ in their C-terminal intracellular tails, which has implications for their function and signaling. nih.gov While much of the historical research has focused on CCR2b, which is predominantly expressed in immune cells like monocytes, a deeper understanding of the specific roles of each isoform is a key area for future investigation. nih.gov

Recent studies have revealed that many solid cancer-derived cells exclusively express CCR2a. nih.gov This isoform appears to be resistant to internalization after ligand binding, which may lead to enhanced and sustained signaling, potentially playing a crucial role in cancer progression. nih.gov In contrast, CCR2b is the dominant isoform in monocytic cells and undergoes more typical receptor internalization processes. nih.gov

| Characteristic | CCR2a | CCR2b |

|---|---|---|

| Structure | Longer C-terminal tail derived from a second exon | Shorter C-terminal tail, ORF in a single exon |

| Predominant Expression | Adherent cells, some solid cancer cells, vessel walls | Monocytic cells, satellite cells, regenerative muscle fibers |

| Internalization | Resistant to internalization | Undergoes β-arrestin mediated internalization |

| Signaling | Induces a relatively higher degree of cellular response | Mediates classic monocyte chemotaxis |

| Potential Role | May play a key role in solid tumor progression | Primary mediator of monocyte recruitment in inflammation |

This table summarizes the key known differences between the CCR2a and CCR2b isoforms, highlighting their distinct structural, expression, and functional characteristics. nih.govnih.gov

Future research should aim to further dissect the distinct signaling pathways activated by CCR2a and CCR2b. Developing tools, such as isoform-specific antibodies or antagonists, would be invaluable for these studies. A comprehensive understanding of how each isoform contributes to inflammation, immune cell trafficking, and cancer biology will be critical for the development of more targeted and effective CCR2-based therapies. Elucidating whether AZD2423 has differential activity at these two isoforms could also refine its therapeutic application.

Investigation of Novel Downstream Signaling Pathways and Their Therapeutic Implications

Future research endeavors concerning AZD2423 are anticipated to delve into the intricacies of its downstream signaling pathways, moving beyond the well-established role of the C-C chemokine receptor 2 (CCR2) in mediating monocyte chemotaxis. While the primary mechanism of action of AZD2423 is the antagonism of the CCL2/CCR2 axis, the full spectrum of its intracellular effects remains an area ripe for exploration. A deeper understanding of these pathways could unveil novel therapeutic applications for AZD2423 and other CCR2 antagonists.

The binding of the chemokine CCL2 to its receptor CCR2 is known to trigger a cascade of intracellular signaling events that are crucial for cell survival, proliferation, migration, and differentiation. nih.gov Ligation of CCR2 activates multiple downstream signaling pathways, including the PI3K/Akt pathway, the RAC GTPase pathway, the PKC-dependent pathway, and the JAK/STAT pathway. nih.gov The activation of these pathways can lead to varied biological outcomes depending on the cellular context. nih.gov For instance, the PI3K/Akt pathway is known to protect tumor cells from apoptosis and promote their proliferation. nih.gov

While these pathways are the canonical downstream effectors of CCR2 activation, the potential for AZD2423 to modulate non-canonical signaling or pathways with less-defined roles in the context of CCR2 antagonism presents a compelling avenue for future investigation. Research into other chemokine receptors has revealed the existence of non-canonical signaling, where the receptor engages with alternative pathways to mediate its effects. This raises the possibility that CCR2 may also possess such signaling complexities that could be influenced by antagonist binding.

The therapeutic implications of uncovering novel downstream signaling pathways for AZD2423 are significant. For example, if AZD2423 is found to modulate pathways involved in cellular processes beyond inflammation, such as fibrosis or cellular metabolism, it could open up new therapeutic indications for the compound. The non-chemotactic roles of the CCL2/CCR2 axis, which include impacting survival, functional polarization, and effector molecule secretion of various immune cells, are gaining increasing attention. nih.gov A thorough investigation into how AZD2423 affects these non-canonical functions could provide a more comprehensive understanding of its pharmacological profile.

Future studies could employ advanced techniques such as proteomics and phosphoproteomics to map the global changes in protein expression and phosphorylation in response to AZD2423 treatment in various cell types. This would provide an unbiased view of the signaling networks affected by the drug. Furthermore, exploring the potential for biased agonism or antagonism, where a ligand preferentially activates certain downstream pathways over others, could offer insights into developing more specific and effective CCR2-targeted therapies.

Table 1: Known Downstream Signaling Pathways of the CCR2 Receptor

| Signaling Pathway | Key Functions | Potential Therapeutic Implications of Modulation |

|---|---|---|

| PI3K/Akt Pathway | Cell survival, proliferation, and growth. | Targeting cancer cell survival and proliferation. |

| RAC GTPase Pathway | Cell migration and cytoskeletal rearrangement. | Inhibiting inflammatory cell infiltration and tumor metastasis. |

| PKC-dependent Pathway | Cell migration and gene expression. | Modulating inflammatory responses and cancer cell migration. |

| JAK/STAT Pathway | Inhibition of apoptosis, cell extravasation, and expansion. | Influencing immune cell function and tumor progression. |

Addressing Mechanisms of Observed Translational Discrepancies in CCR2 Antagonism

A significant challenge in the development of CCR2 antagonists, exemplified by AZD2423, has been the discrepancy between promising preclinical results and disappointing clinical outcomes. AZD2423 demonstrated efficacy in rodent models of neuropathic pain, yet it failed to show a significant analgesic effect in human clinical trials for post-traumatic neuralgia and painful diabetic polyneuropathy. nih.gov Understanding the mechanisms behind these translational failures is crucial for the future development of drugs targeting this pathway.

Another potential reason for the clinical trial failures of AZD2423 is the complexity and redundancy of the chemokine system. It is possible that in humans, other chemokine pathways can compensate for the blockade of CCR2, thereby maintaining the inflammatory or pain state. This redundancy of the drug target could be a significant hurdle in achieving clinical efficacy with a highly selective antagonist. researchgate.net

Pharmacokinetic and pharmacodynamic properties of the drug in humans are also critical factors. While clinical trials with AZD2423 did show evidence of target engagement, as indicated by increased plasma levels of CCL2 and a reduction in mean monocyte levels, this did not translate into clinical efficacy for pain relief. nih.govnih.gov In a study on posttraumatic neuralgia, a 150mg dose of AZD2423 led to a 30% reduction in mean monocyte levels. nih.gov Similarly, in a trial for painful diabetic neuropathy, the same dose resulted in a 27% decrease in monocytes. nih.gov This suggests that while the drug was interacting with its target, the biological consequences of this interaction were not sufficient to produce the desired therapeutic effect.

Furthermore, the issue of central nervous system (CNS) penetration could be a contributing factor, particularly for neuropathic pain indications where central mechanisms play a significant role. Although AZD2423 was developed for neuropathic pain, its ability to cross the blood-brain barrier and engage with CCR2 in the CNS of humans may have been limited.

The following table summarizes the key findings from preclinical and clinical studies of AZD2423, highlighting the translational gap.

Table 2: Comparison of Preclinical and Clinical Findings for AZD2423

| Aspect | Preclinical (Rodent Models) | Clinical (Human Trials) |

|---|---|---|

| Efficacy in Neuropathic Pain | Effective in reducing neuropathic pain behaviors. | No significant difference in average pain scores compared to placebo in posttraumatic neuralgia and painful diabetic neuropathy. nih.govnih.gov |

| Target Engagement Biomarkers | Not extensively reported in available literature. | Dose-dependent increase in plasma CCL2 and decrease in circulating monocytes observed. nih.govnih.gov |

| Translational Outcome | Successful proof-of-concept for analgesia. | Failure to demonstrate clinical efficacy for analgesia. nih.gov |

Addressing these translational discrepancies will require a multi-faceted approach in future research. This includes the development of more predictive animal models that better recapitulate human disease, a deeper investigation into the complexities of the chemokine system in humans, and the use of advanced techniques to assess target engagement and downstream effects in both the periphery and the CNS.

Q & A

Q. What is the molecular target and mechanism of action of AZD2423?

AZD2423 is a selective, non-competitive negative allosteric modulator of the CCR2 chemokine receptor. It inhibits CCR2-mediated Ca²⁺ flux with an IC50 of 1.2 nM, as validated in calcium mobilization assays and chemotaxis experiments .

Q. What in vitro assays are recommended to evaluate AZD2423 activity?

Key assays include:

Q. How can researchers validate the purity and identity of AZD2423 in experimental setups?

Q. What are the critical parameters for ensuring AZD2423 stability during experiments?

Store AZD2423 in desiccated conditions at -20°C, protected from light. Prepare fresh solutions in dimethyl sulfoxide (DMSO) or ethanol, and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC if long-term stability is uncertain .

Advanced Research Questions

Q. How can discrepancies between AZD2423’s in vitro potency and in vivo efficacy be resolved?

- Conduct pharmacokinetic studies to evaluate bioavailability and tissue penetration.

- Use radiolabeled AZD2423 to measure receptor occupancy in target tissues.

- Compare species-specific CCR2 affinity profiles (e.g., human vs. rodent receptors) to address interspecies variability .

Q. What experimental design principles should guide AZD2423 dosing in chronic inflammatory models?

- Employ dose-response studies to establish minimum effective doses (MED) and no-observed-adverse-effect levels (NOAEL).

- Include positive controls (e.g., CCL2 inhibitors) and vehicle controls.

- Use longitudinal endpoints (e.g., cytokine profiling, histopathology) to assess cumulative effects .

Q. How can researchers optimize statistical analysis for AZD2423 dose-response data?

- Apply non-linear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values.

- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons.

- Report variability metrics (e.g., SEM, confidence intervals) and power analysis to justify sample sizes .

Q. What strategies mitigate off-target effects of AZD2423 in complex disease models?

- Profile AZD2423 against panels of GPCRs, kinases, and ion channels.

- Use conditional CCR2 knockout models to confirm on-target effects.

- Combine transcriptomic or proteomic analyses to identify unintended signaling perturbations .

Q. How should contradictions in literature on AZD2423’s therapeutic efficacy be analyzed?

Q. What steps ensure reproducibility of AZD2423 studies across laboratories?

- Standardize protocols (e.g., cell passage number, ligand concentrations).

- Use reference compounds (e.g., CCL2) for assay calibration.

- Share raw data and detailed methods in supplementary materials, adhering to journal guidelines .

Methodological Guidance

How to formulate a research question on AZD2423’s role in neuroinflammation?

Q. What documentation is essential for publishing AZD2423 research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.